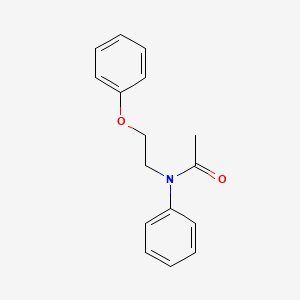
N-(2-Phenoxyethyl)-N-phenylacetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2-Phenoxyethyl)-N-phenylacetamide is an organic compound that belongs to the class of amides It is characterized by the presence of a phenoxyethyl group and a phenylacetamide group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-Phenoxyethyl)-N-phenylacetamide typically involves the reaction of phenoxyethylamine with phenylacetyl chloride. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction conditions generally include a temperature range of 0-5°C to control the exothermic nature of the reaction .
Industrial Production Methods
On an industrial scale, the production of this compound can be achieved through continuous flow processes. These processes allow for better control over reaction conditions and improved yields. The use of automated systems ensures consistent quality and scalability of the production .
Analyse Des Réactions Chimiques
Types of Reactions
N-(2-Phenoxyethyl)-N-phenylacetamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: This compound can undergo nucleophilic substitution reactions, particularly at the phenoxyethyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF) as a solvent.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted phenoxyethyl derivatives.
Applications De Recherche Scientifique
N-(2-Phenoxyethyl)-N-phenylacetamide has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial properties.
Medicine: Explored for its potential use in drug development, particularly in the design of analgesic and anti-inflammatory agents.
Industry: Utilized in the production of specialty chemicals and materials
Mécanisme D'action
The mechanism of action of N-(2-Phenoxyethyl)-N-phenylacetamide involves its interaction with specific molecular targets. It is believed to exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact pathways and molecular targets are still under investigation, but preliminary studies suggest involvement in the inhibition of certain enzymes related to inflammation and pain .
Comparaison Avec Des Composés Similaires
Similar Compounds
N-(2-Phenoxyethyl)imidazo[1,2-a]pyridine-3-carboxamides: Known for their anti-tuberculosis activity.
Phenoxyethanol: Used as a preservative and antiseptic.
Aryloxy and Arylaminopropanehydrazides: Investigated for their biological activities.
Uniqueness
N-(2-Phenoxyethyl)-N-phenylacetamide stands out due to its unique combination of phenoxyethyl and phenylacetamide groups, which confer specific chemical properties and potential biological activities.
Propriétés
Numéro CAS |
42106-58-1 |
|---|---|
Formule moléculaire |
C16H17NO2 |
Poids moléculaire |
255.31 g/mol |
Nom IUPAC |
N-(2-phenoxyethyl)-N-phenylacetamide |
InChI |
InChI=1S/C16H17NO2/c1-14(18)17(15-8-4-2-5-9-15)12-13-19-16-10-6-3-7-11-16/h2-11H,12-13H2,1H3 |
Clé InChI |
VMBSOBMGULBVAL-UHFFFAOYSA-N |
SMILES canonique |
CC(=O)N(CCOC1=CC=CC=C1)C2=CC=CC=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


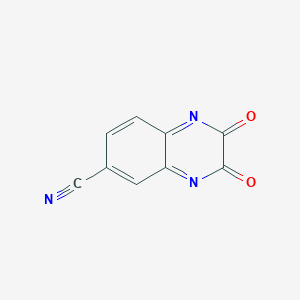

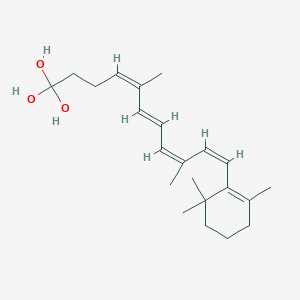
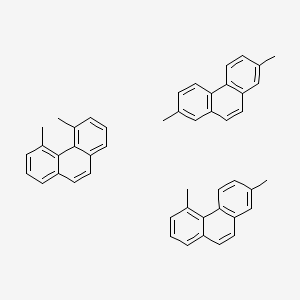
![(2R)-3-cyclopentyl-N-(5-methoxy[1,3]thiazolo[5,4-b]pyridin-2-yl)-2-{4-[(4-methylpiperazin-1-yl)sulfonyl]phenyl}propanamide](/img/structure/B13829432.png)
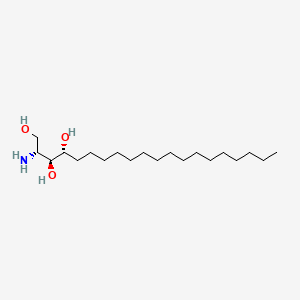
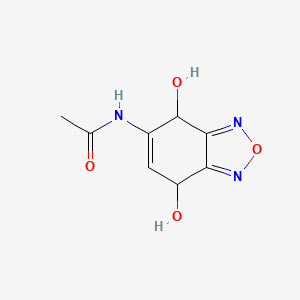
![N-[(1-methyl-1H-benzimidazol-2-yl)methyl]-1-(propan-2-yl)-1H-benzimidazol-5-amine](/img/structure/B13829443.png)
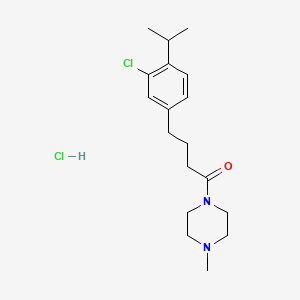
![5-[benzyl(methyl)amino]-3,4-bis(trimethylsilyl)-3H-furan-2-one](/img/structure/B13829457.png)
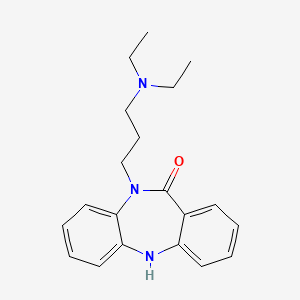
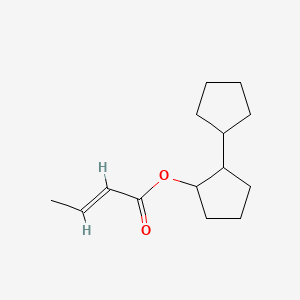
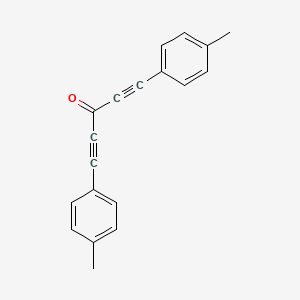
![6-nitro-3-nitroso-6,7,8,9-tetrahydro-1H-benzo[g]indol-2-ol](/img/structure/B13829483.png)
